molecular formula C7H8BN3O2 B13463303 (1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)boronic acid

(1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)boronic acid

Cat. No.: B13463303
M. Wt: 176.97 g/mol
InChI Key: SEAQLWBGPAEIKW-UHFFFAOYSA-N
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Description

(1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)boronic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring structure consisting of a pyrazole ring and a pyridine ring. The boronic acid group attached to the pyrazolopyridine core makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Miyaura borylation reaction, which involves the coupling of a halogenated pyrazolopyridine with a boronic acid derivative in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of (1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)boronic acid may involve large-scale Miyaura borylation reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Palladium catalysts, base (e.g., potassium carbonate), and aryl halides for Suzuki-Miyaura reactions.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Boranes.

    Substitution: Biaryl compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)boronic acid is unique due to the presence of the boronic acid group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H8BN3O2

Molecular Weight

176.97 g/mol

IUPAC Name

(1-methylpyrazolo[3,4-b]pyridin-5-yl)boronic acid

InChI

InChI=1S/C7H8BN3O2/c1-11-7-5(3-10-11)2-6(4-9-7)8(12)13/h2-4,12-13H,1H3

InChI Key

SEAQLWBGPAEIKW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(N=C1)N(N=C2)C)(O)O

Origin of Product

United States

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